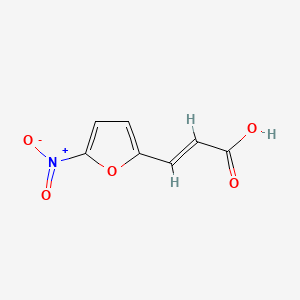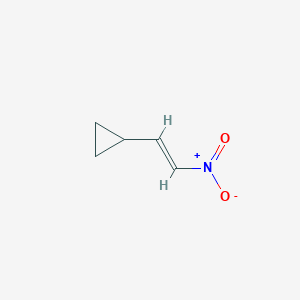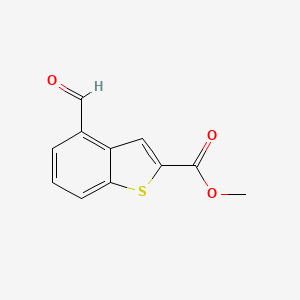![molecular formula C34H28O2P2 B3419713 (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide CAS No. 153275-76-4](/img/new.no-structure.jpg)
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of both vinyl and diphenylphosphoryl groups, which contribute to its reactivity and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable vinyl precursor under controlled conditions. One common method is the oxidation of diphenylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted vinyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry
Industrially, it is used as a stabilizer and additive in polymer production. Its properties enhance the thermal and oxidative stability of polymers, making them more durable and resistant to degradation.
Mecanismo De Acción
The mechanism by which (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
Uniqueness
Compared to these similar compounds, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide stands out due to its dual vinyl and diphenylphosphoryl groups. This unique combination enhances its reactivity and versatility, making it suitable for a broader range of applications in both research and industry.
Propiedades
Número CAS |
153275-76-4 |
|---|---|
Fórmula molecular |
C34H28O2P2 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
1,4-bis[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C34H28O2P2/c35-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)27-25-29-21-23-30(24-22-29)26-28-38(36,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H/b27-25+,28-26+ |
Clave InChI |
GDDMSQNYNOLQOO-NBHCHVEOSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES isomérico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)/C=C/P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



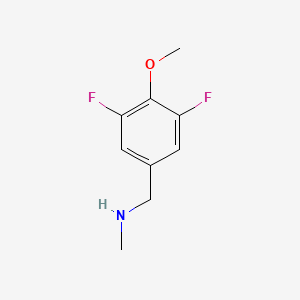
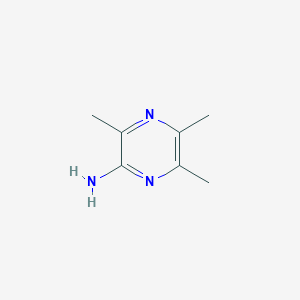

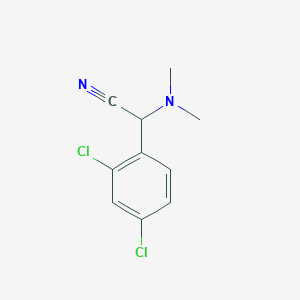
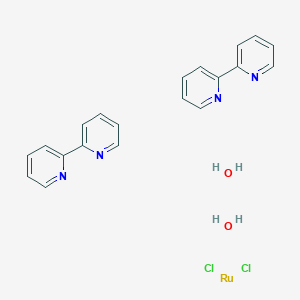
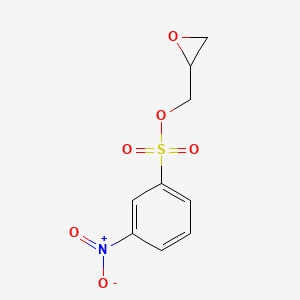
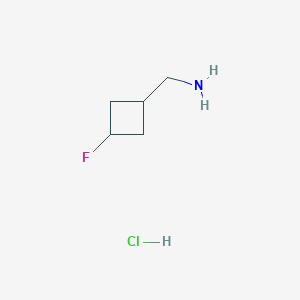
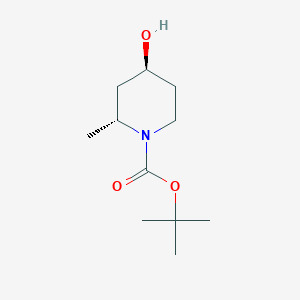

![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)
